molecular formula C7H15N3S B11091063 4-Methylpiperidine-1-carbothiohydrazide

4-Methylpiperidine-1-carbothiohydrazide

Cat. No.: B11091063
M. Wt: 173.28 g/mol
InChI Key: CBOSEEGIGVVVQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylpiperidine-1-carbothiohydrazide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 4-methyl group and the carbothiohydrazide moiety in this compound makes it unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpiperidine-1-carbothiohydrazide typically involves the reaction of 4-methylpiperidine with carbon disulfide and hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

4-Methylpiperidine+Carbon Disulfide+Hydrazine HydrateThis compound\text{4-Methylpiperidine} + \text{Carbon Disulfide} + \text{Hydrazine Hydrate} \rightarrow \text{this compound} 4-Methylpiperidine+Carbon Disulfide+Hydrazine Hydrate→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Methylpiperidine-1-carbothiohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothiohydrazide moiety to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-Methylpiperidine-1-carbothiohydrazide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other piperidine derivatives and heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Methylpiperidine-1-carbothiohydrazide involves its interaction with specific molecular targets. The carbothiohydrazide moiety can form strong interactions with metal ions and enzymes, potentially inhibiting their activity. The compound may also interact with biological membranes, affecting their permeability and function.

Comparison with Similar Compounds

    4-Methylpiperidine: A simpler derivative without the carbothiohydrazide group.

    Piperidine-1-carbothiohydrazide: Lacks the 4-methyl group.

    4-Methylpiperidine-1-carboxylic acid: Contains a carboxylic acid group instead of the carbothiohydrazide moiety.

Uniqueness: 4-Methylpiperidine-1-carbothiohydrazide is unique due to the presence of both the 4-methyl group and the carbothiohydrazide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C7H15N3S

Molecular Weight

173.28 g/mol

IUPAC Name

4-methylpiperidine-1-carbothiohydrazide

InChI

InChI=1S/C7H15N3S/c1-6-2-4-10(5-3-6)7(11)9-8/h6H,2-5,8H2,1H3,(H,9,11)

InChI Key

CBOSEEGIGVVVQF-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=S)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.